molecular formula C18H20ClN3O B5794892 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5794892
M. Wt: 329.8 g/mol
InChI Key: OBCZNEIMVDDOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as CP 47,497, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in research to study the physiological and biochemical effects of cannabinoids.

Mechanism of Action

4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 acts as a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. When 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, appetite, and memory. It has also been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters.
One limitation of using 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 in lab experiments is its potential for toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of novel compounds that are more selective for specific cannabinoid receptors, which could lead to the development of new treatments for a variety of conditions.
Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. This could help to inform the development of safer and more effective cannabinoid-based therapies.
Overall, 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 is a potent and selective agonist of the CB1 receptor that has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. While there are limitations to its use in certain experiments, it remains an important tool for understanding the complex effects of cannabinoids on the body.

Synthesis Methods

4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 can be synthesized using a variety of methods, including the reaction of 4-chlorobenzonitrile with 3-methylphenylpiperazine in the presence of a palladium catalyst. Other methods include the reaction of 4-chlorobenzonitrile with 3-methylphenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It has been found to be a potent agonist of the CB1 receptor and has been used to study the effects of cannabinoids on a variety of physiological processes, including pain, appetite, and memory.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-14-3-2-4-16(13-14)20-18(23)22-11-9-21(10-12-22)17-7-5-15(19)6-8-17/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCZNEIMVDDOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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